2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride

Overview

Description

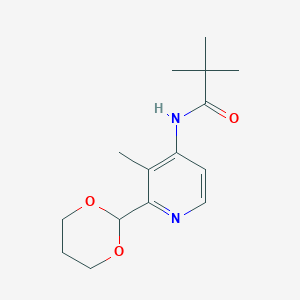

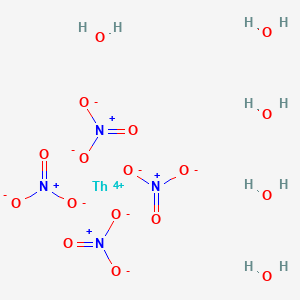

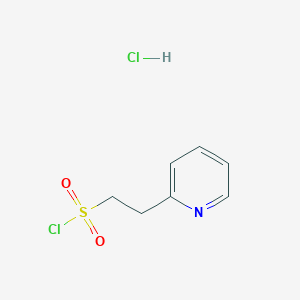

“2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride” is a chemical compound with the molecular formula C7H9Cl2NO2S . It has a molecular weight of 242.12 .

Molecular Structure Analysis

The molecular structure of “2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride” consists of a pyridine ring attached to an ethane chain, which is further connected to a sulfonyl chloride group .Physical And Chemical Properties Analysis

“2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride” is a powder that should be stored at temperatures below -10°C . The compound’s InChI code is 1S/C7H8ClNO2S.ClH/c8-12(10,11)6-3-7-1-4-9-5-2-7;/h1-2,4-5H,3,6H2;1H .Scientific Research Applications

Crystal Structure Determination and Chemical Synthesis

1,2-Bis[(pyridin-2-ylmethyl)sulfanyl]ethane and its hydrochloride salt have been characterized, showcasing their crystallographic properties and contributing to the understanding of their structural chemistry. These compounds exhibit three-dimensional network structures through various interactions, demonstrating the potential for molecular engineering and design in material science (Lennartson & McKenzie, 2011).

Catalysis in Organic Synthesis

Sulfonic acid functionalized pyridinium chloride has been applied as an efficient catalyst in the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones and hexahydroquinolines, highlighting its utility in facilitating multi-component condensation reactions under mild conditions. These findings reveal the compound's role in streamlining synthetic routes and enhancing the efficiency of chemical reactions (Moosavi‐Zare et al., 2013); (Moosavi‐Zare & Hadis Afshar-Hezarkhani, 2020).

Material Science and Polymer Chemistry

Research on the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties reveals the compound's significance in the development of high-performance materials. These polymers exhibit desirable properties such as solubility in common organic solvents, high thermal stability, and mechanical strength, indicating their potential applications in advanced material technologies (Xiao-Ling Liu et al., 2013).

DNA Interaction Studies

Studies on alkyl and aryl sulfonyl p-pyridine ethanone oximes as efficient DNA photo-cleavage agents provide insight into the biological interactions of these compounds. The findings suggest potential applications in biotechnology and medical research, where controlled DNA cleavage is crucial (Andreou et al., 2016).

Green Chemistry and Sustainable Processes

The use of sulfonic acid functionalized pyridinium chloride in the synthesis of pyridine derivatives under environmentally friendly conditions highlights the compound's role in promoting sustainable chemical processes. These studies demonstrate the potential for reducing the environmental impact of chemical synthesis through the use of green solvents and catalysts (Zhang et al., 2016).

Safety and Hazards

This compound is classified as dangerous with the signal word “Danger” and hazard statement H314, which indicates it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mechanism of Action

Target of Action

Related compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

The compound likely interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in cellular function .

Biochemical Pathways

Related compounds have been shown to influence pathways involved in fibrosis and collagen synthesis .

Result of Action

Related compounds have demonstrated anti-fibrotic activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride . .

properties

IUPAC Name |

2-pyridin-2-ylethanesulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S.ClH/c8-12(10,11)6-4-7-3-1-2-5-9-7;/h1-3,5H,4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYDUTOUEUWVAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCS(=O)(=O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,2'-Bipyridin]-4(1H)-one](/img/structure/B3241554.png)

![1-[3-(Trifluoromethyl)phenyl]-4-piperidinone](/img/structure/B3241595.png)